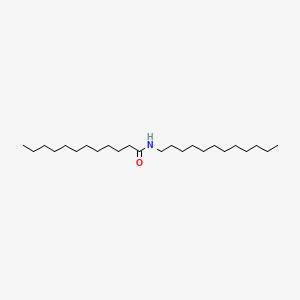
Dodecanamide, N-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Dodecyldodecanamide is an organic compound with the molecular formula C24H49NO. It is a long-chain amide derived from dodecanoic acid and dodecylamine. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Dodecyldodecanamide can be synthesized through the amidation of dodecanoic acid with dodecylamine. The reaction typically involves heating the acid and amine together in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of n-dodecyldodecanamide often involves the use of heterogeneous catalytic methods. One such method includes the amidation of triglycerides under gaseous ammonia catalyzed by high-silica H-beta zeolite at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
n-Dodecyldodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Dodecyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products
Mecanismo De Acción
The mechanism of action of n-dodecyldodecanamide primarily involves its surfactant properties. It can reduce the surface tension of aqueous solutions, allowing it to interact with and stabilize hydrophobic molecules in water. This property is particularly useful in the formation of micelles and other colloidal structures .
Comparación Con Compuestos Similares
Similar Compounds
n-Dodecylamine: A primary amine with similar surfactant properties.
n-Dodecanol: An alcohol with surfactant characteristics.
n-Dodecanoic acid: A fatty acid used in the synthesis of n-dodecyldodecanamide.
Uniqueness
n-Dodecyldodecanamide is unique due to its amide functional group, which provides distinct chemical reactivity compared to its analogs. The presence of both hydrophobic and hydrophilic regions in its structure makes it particularly effective as a surfactant .
Propiedades
Número CAS |
33422-43-4 |
|---|---|
Fórmula molecular |
C24H49NO |
Peso molecular |
367.7 g/mol |
Nombre IUPAC |
N-dodecyldodecanamide |
InChI |
InChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,25,26) |
Clave InChI |
GKCGAKGJCYKIIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


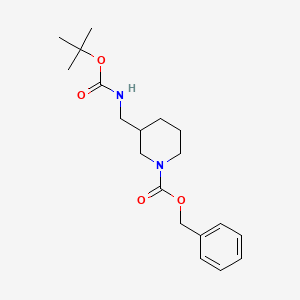
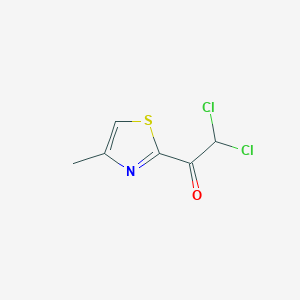
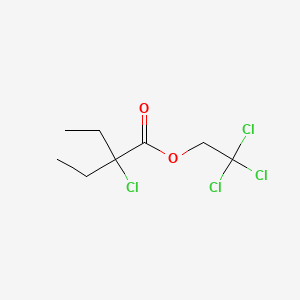
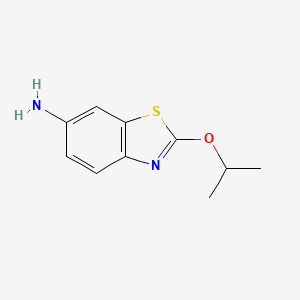
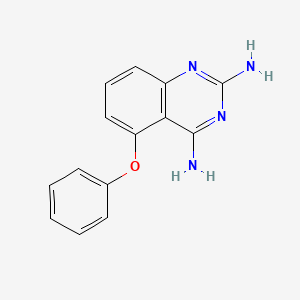
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)

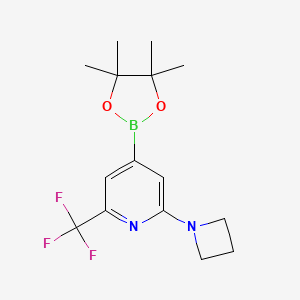

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
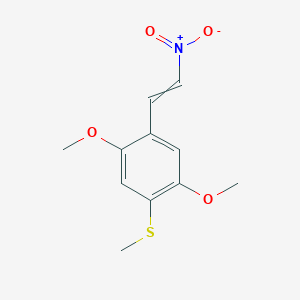
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
